3-Hydroxy-6-iodo-2-(trifluoromethyl)pyridine

Description

Chemical Identity and Classification

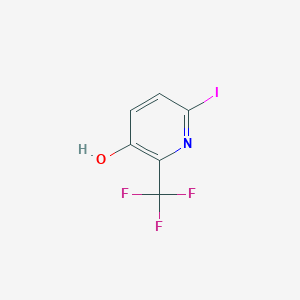

3-Hydroxy-6-iodo-2-(trifluoromethyl)pyridine constitutes a substituted pyridine derivative with a molecular framework that incorporates three distinct functional groups strategically positioned around the pyridine ring system. The compound belongs to the class of heterocyclic organic compounds, specifically categorized as a substituted pyridine bearing distinct functional groups that significantly influence its chemical behavior and reactivity patterns. The structural architecture features a hydroxy group at the 3-position, an iodo substituent at the 6-position, and a trifluoromethyl group at the 2-position of the pyridine ring, creating a highly functionalized heterocyclic system with multiple reactive sites.

The classification of this compound within the broader chemical taxonomy places it among trifluoromethylated heterocycles, a category that has gained prominence due to the unique properties imparted by fluorine incorporation. The trifluoromethyl group is particularly noteworthy for its ability to enhance biological activity and lipophilicity, making compounds bearing this functionality candidates for further pharmaceutical and agrochemical research. The iodo substituent provides additional synthetic versatility, serving as a potential site for further chemical transformations including cross-coupling reactions and nucleophilic substitutions.

Table 1: Structural and Classification Data for this compound

| Property | Value |

|---|---|

| Chemical Class | Substituted Pyridine Derivative |

| Heterocycle Type | Six-membered Nitrogen-containing Aromatic Ring |

| Functional Groups | Hydroxy (3-position), Iodo (6-position), Trifluoromethyl (2-position) |

| Substituent Pattern | 2,3,6-Trisubstituted Pyridine |

| Electronic Character | Electron-deficient Aromatic System |

| Synthetic Classification | Trifluoromethylated Heterocycle |

The molecular architecture of this compound represents a convergence of multiple chemical functionalities that collectively contribute to its unique properties and potential applications. The pyridine nitrogen atom introduces basicity and coordination capabilities, while the trifluoromethyl group significantly alters the electronic distribution throughout the ring system. The hydroxy group provides hydrogen bonding capabilities and potential sites for further derivatization, while the iodo substituent offers opportunities for synthetic elaboration through various coupling methodologies.

Historical Context of Trifluoromethyl-Substituted Pyridines

The historical development of trifluoromethyl-substituted pyridines traces its origins to the broader evolution of pyridine chemistry, which began with the pioneering work of Thomas Anderson in 1849. Anderson's isolation of pyridine from animal bone oil marked the beginning of systematic investigation into nitrogen-containing heterocycles, establishing the foundation for subsequent developments in this field. The nomenclature "pyridine" itself derives from the Greek word "pyr" meaning fire, reflecting Anderson's observation of the compound's flammable nature. The structural elucidation of pyridine was achieved decades later through the collaborative efforts of Wilhelm Körner and James Dewar, who proposed that pyridine's structure derives from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom.

The introduction of fluorine-containing substituents into pyridine derivatives represents a more recent development in heterocyclic chemistry, driven by the recognition of fluorine's unique properties in biological systems. The systematic exploration of trifluoromethyl pyridines gained momentum during the late twentieth century as researchers began to appreciate the profound effects of fluorine incorporation on molecular properties. The period from 1990 to September 2017 witnessed remarkable progress in this field, with fourteen crop protection products bearing trifluoromethyl pyridine structures being commercialized or proposed for International Organization for Standardization common names.

Table 2: Historical Milestones in Pyridine and Trifluoromethyl Pyridine Development

| Year | Milestone | Researcher/Organization | Significance |

|---|---|---|---|

| 1849 | First Pyridine Isolation | Thomas Anderson | Established foundation for pyridine chemistry |

| 1869-1871 | Structural Elucidation | Wilhelm Körner, James Dewar | Determined pyridine structure |

| 1876 | First Synthetic Pyridine | William Ramsay | First synthesis of heteroaromatic compound |

| 1881 | Hantzsch Pyridine Synthesis | Arthur Rudolf Hantzsch | Major synthetic methodology development |

| 1924 | Chichibabin Reaction | Aleksei Chichibabin | Industrial pyridine production method |

| 1990-2017 | Trifluoromethyl Pyridine Era | Multiple Organizations | Commercialization of 14 crop protection products |

The development of chemical processes to provide trifluoromethyl pyridine intermediates at scale with affordable costs represents a crucial technological advancement that enabled widespread adoption of these compounds in research and development programs. These attractive starting materials were readily adopted by research chemists and elaborated through simple chemical modifications into new active ingredients for various applications. The success of trifluoromethyl pyridine-based products in the agricultural sector has demonstrated the practical value of systematic structural modification in heterocyclic systems.

The historical progression from simple pyridine derivatives to complex trifluoromethyl-substituted analogs illustrates the evolution of synthetic chemistry and the increasing sophistication of molecular design principles. The recognition that trifluoromethyl pyridines exhibit subtle yet important differences in physicochemical and agronomic properties compared with phenyl analogs has driven continued research interest in this class of compounds. This historical context underscores the significance of compounds like this compound as representatives of advanced heterocyclic design principles.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of multiple important structural motifs that have proven valuable in medicinal chemistry and materials science applications. Trifluoromethylated heterocyclic compounds have assumed an increasingly significant role in pharmaceuticals, agrochemicals, and materials due to their ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules. The strategic introduction of trifluoromethyl groups into heterocyclic frameworks has become a major subject of research, with the construction of trifluoromethylated heterocyclics via the annulation of trifluoromethyl building blocks proving to be a powerful synthetic strategy.

The pyridine ring system substituted by trifluoromethyl groups has been successfully incorporated into molecules with useful biological properties, as evidenced by the commercialization of multiple crop protection products. The unique combination of electronic and steric properties introduced by the trifluoromethyl substituent, coupled with the inherent reactivity of the pyridine nitrogen and the synthetic versatility provided by the iodo and hydroxy groups, positions this compound as a valuable intermediate for further chemical elaboration. Research articles have highlighted methods for synthesizing such compounds and explored their biological activities and potential applications, underscoring their importance in contemporary chemical research.

Table 3: Research Applications and Significance Factors

| Research Area | Significance Factor | Application Examples |

|---|---|---|

| Medicinal Chemistry | Enhanced Biological Activity | Pharmaceutical Intermediate Development |

| Agrochemical Research | Improved Pest Control Properties | Crop Protection Product Development |

| Materials Science | Unique Physical Properties | Advanced Material Component Synthesis |

| Synthetic Methodology | Versatile Building Block | Complex Molecule Construction |

| Catalysis Research | Ligand Development | Transition Metal Coordination Studies |

| Structure-Activity Studies | Property Optimization | Molecular Design Principles |

The research significance of trifluoromethyl pyridine derivatives extends beyond their immediate applications to encompass fundamental questions in chemical reactivity and molecular recognition. The electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the pyridine ring, affecting both its nucleophilicity and electrophilicity in chemical reactions. These electronic perturbations have practical implications for the design of catalysts, ligands, and bioactive molecules, making compounds like this compound valuable tools for investigating structure-property relationships.

The multiple functional groups present in this compound provide researchers with numerous opportunities for selective chemical modifications and derivatizations. The hydroxy group can participate in hydrogen bonding interactions and serve as a nucleophilic site, while the iodo substituent offers possibilities for cross-coupling reactions and metal-catalyzed transformations. This functional group diversity makes the compound particularly valuable for synthetic chemists seeking to develop new methodologies and explore novel chemical transformations.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple interconnected areas of chemical investigation, ranging from fundamental synthetic methodology development to applied research in pharmaceutical and agrochemical contexts. The primary objective involves understanding the unique chemical properties and reactivity patterns exhibited by this highly functionalized pyridine derivative, with particular emphasis on how the combination of hydroxy, iodo, and trifluoromethyl substituents influences its behavior in various chemical environments. Researchers seek to elucidate the electronic effects of multiple substituents on the pyridine ring system and to develop predictive models for the reactivity of related compounds.

Synthetic methodology development represents another crucial research objective, as scientists work to establish efficient and scalable routes to this compound and related derivatives. The synthesis and properties of such compounds have been documented in various scientific studies, including those focused on trifluoromethylated compounds and their derivatives. These investigations aim to identify optimal reaction conditions, develop new synthetic transformations, and explore the scope and limitations of various preparative methods. The goal is to create reliable synthetic pathways that can support both academic research and potential industrial applications.

Table 4: Research Objectives and Methodological Approaches

| Research Objective | Methodological Approach | Expected Outcomes |

|---|---|---|

| Property Characterization | Spectroscopic and Analytical Studies | Comprehensive Property Database |

| Synthetic Route Development | Method Optimization and Scale-up | Efficient Preparative Procedures |

| Reactivity Investigation | Mechanistic Studies and Kinetic Analysis | Predictive Reactivity Models |

| Biological Activity Assessment | Screening and Structure-Activity Studies | Activity-Structure Correlations |

| Application Development | Prototype Synthesis and Testing | Practical Applications |

| Environmental Impact Evaluation | Degradation and Fate Studies | Sustainability Assessment |

The scope of research extends to biological activity assessment, where scientists investigate the potential therapeutic and agrochemical properties of this compound and its derivatives. This research builds upon the established success of trifluoromethyl pyridine-containing compounds in crop protection, where fourteen products have already achieved commercial status. The investigation encompasses screening for various biological activities, structure-activity relationship studies, and the development of lead compounds for further optimization.

Materials science applications represent an emerging area of research interest, as scientists explore the potential of trifluoromethylated heterocycles in advanced material development. The unique electronic and physical properties of compounds like this compound may find applications in electronic devices, sensors, and other specialized materials. Research in this area focuses on understanding how the molecular structure translates to bulk material properties and identifying specific applications where these compounds offer advantages over existing materials.

Properties

IUPAC Name |

6-iodo-2-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)5-3(12)1-2-4(10)11-5/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIFEMBTJKHSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization of Pyridine Ring via Halogenation and Hydroxylation

One of the prominent methods involves starting from 2-amino-6-trifluoromethyl pyridine derivatives, which undergo diazotization followed by substitution to introduce hydroxyl and iodine groups:

Diazotization and Hydroxylation : As described in a recent patent, 2-amino-6-trifluoromethyl pyridine is reacted with sodium nitrite in concentrated hydrochloric acid at 60–80°C to form a diazonium salt. Subsequent treatment with stannous chloride in hydrochloric acid facilitates reduction and substitution, leading to the formation of 2-chloro-6-trifluoromethyl pyridine. This chlorinated intermediate can then be hydrolyzed to the corresponding hydroxypyridine.

Iodination Step : The chlorinated or hydroxylated pyridine can be selectively iodinated using iodine sources such as iodine monochloride or potassium iodide under controlled conditions, often in the presence of oxidants, to afford the iodinated derivative.

Hydrolysis of 2-Chloro-6-trifluoromethylpyridine

This method involves hydrolyzing 2-chloro-6-trifluoromethylpyridine in suitable solvents to replace the chlorine with hydroxyl:

| Reaction Conditions | Details |

|---|---|

| Solvent | Dimethyl sulfoxide (DMSO), tert-butyl alcohol, or aqueous solutions |

| Reagents | Sodium hydroxide or potassium hydroxide |

| Temperature | Usually reflux conditions, 50–70°C |

| Duration | 1.5–4.5 hours |

The hydrolysis yields 2-hydroxy-6-trifluoromethylpyridine.

Iodination of the Hydroxypyridine

Once the hydroxylated pyridine is obtained, iodine can be introduced at the 6-position via electrophilic aromatic substitution:

- Iodination Conditions : Typically, iodine or iodine reagents are used in the presence of oxidants such as hydrogen peroxide or nitric acid under mild heating, ensuring regioselectivity at the 6-position.

Alternative Synthetic Routes Using Multi-Component Reactions

Research indicates the potential for one-pot synthesis strategies involving substituted pyridines, anilines, and ketones, which can be adapted for introducing the trifluoromethyl and hydroxyl groups simultaneously or sequentially.

Summary of Key Data and Reaction Parameters

Notes and Considerations

- Environmental and Safety Aspects : Solvent-free or aqueous-based methods are preferred for environmental safety, as highlighted in recent patents.

- Reaction Conditions : Mild temperatures (50–80°C) and controlled pH (around 9–11) are critical for selectivity and yield.

- Yield Optimization : Sequential addition of reagents and careful control of reaction times enhance overall yields, often exceeding 80% in optimized conditions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-iodo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-6-iodo-2-(trifluoromethyl)pyridine.

Reduction: Formation of 3-hydroxy-2-(trifluoromethyl)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-6-iodo-2-(trifluoromethyl)pyridine is a pyridine derivative featuring a hydroxyl group, an iodine atom, and a trifluoromethyl group attached to the pyridine ring. The trifluoromethyl group enhances lipophilicity, while the hydroxyl and iodine substituents can participate in various chemical reactions. This compound has a variety of applications, especially in pharmaceuticals and agrochemicals.

Scientific Research Applications

Pharmaceuticals: this compound can be used as a precursor for synthesizing biologically active compounds. Compounds containing trifluoromethyl groups often show enhanced biological activity compared to their non-trifluoromethylated counterparts, making them potential candidates for developing new therapeutic agents due to their unique interactions with biological systems.

Agrochemicals: This compound may have applications in agrochemicals. For example, 2-Fluoro-6-Trifluoromethylpyridine is a key advanced intermediate used to produce fungicides .

Enzyme Inhibition and Receptor Binding: Studies on interaction mechanisms involving this compound reveal its potential role in enzyme inhibition and receptor binding. The trifluoromethyl group significantly affects molecular interactions, enhancing binding affinities in certain biological contexts. Research into its interaction with various biomolecules is ongoing, aiming to elucidate its potential therapeutic roles.

Synthesis of Pyridine Derivatives: this compound is used in the preparation of substituted pyridine derivatives . Substituted pyridine derivatives are useful as medicaments for the treatment of various diseases such as psoriasis .

Synthesis of Quinazolinone Derivatives: Condensation of 6-iodo-2-(trifluoromethyl)-3,1-benzoxazinone with hydrazine hydrate gives 3-amino-6-iodo-2-(trifluoromethyl)quinazolinone, which has antimicrobial activity .

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-iodo-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Trifluoromethyl pyridines with halogen substituents are pivotal in medicinal and pesticidal chemistry. Below, we compare 3-Hydroxy-6-iodo-2-(trifluoromethyl)pyridine with structurally related analogs, focusing on substituent effects, bioactivity, and applications.

Table 1: Structural Analogs and Substituent Effects

Key Observations :

- Halogen Effects : Replacement of iodine with chlorine or fluorine (e.g., in and ) reduces molecular weight and alters lipophilicity, impacting membrane permeability.

- Trifluoromethyl Position : The -CF₃ group at position 2 (as in the target compound) enhances electron-withdrawing effects compared to position 6 in 3-Chloro-6-(trifluoromethyl)pyridine-2-thiol .

Biological Activity

3-Hydroxy-6-iodo-2-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, including a hydroxyl group, an iodine atom, and a trifluoromethyl group. These characteristics contribute to its significant biological activity, making it a compound of interest in pharmaceutical and agrochemical research. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : C6H3F3INO

- Functional Groups :

- Hydroxyl group (-OH)

- Iodine atom (I)

- Trifluoromethyl group (-CF3)

The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and receptors.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its interaction mechanisms suggest that it may inhibit specific enzymes by altering their active sites or competing with natural substrates. This property is particularly relevant in the context of drug development for diseases where enzyme inhibition is a therapeutic target.

Receptor Binding

The compound has shown promising results in binding to various biological receptors. The presence of the trifluoromethyl group significantly influences binding affinities, enhancing the compound's effectiveness in modulating receptor activity. This characteristic suggests potential applications in developing new drugs targeting receptor-mediated pathways.

Case Study 1: Antiviral Activity

In a recent study focusing on N-heterocycles as antiviral agents, compounds similar to this compound demonstrated significant activity against viral infections. For instance, derivatives with structural similarities exhibited EC50 values indicating effective inhibition of viral replication, which positions this compound as a candidate for further antiviral research .

Case Study 2: Anticancer Potential

Another investigation into the anticancer properties of pyridine derivatives highlighted the potential of compounds like this compound in inhibiting cancer cell proliferation. The study reported IC50 values that suggest substantial cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanisms and therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes some structurally related compounds and their unique features:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-Hydroxy-6-(trifluoromethyl)pyridine | 0.90 | Lacks iodine but retains hydroxyl and trifluoromethyl groups. |

| 5-Iodo-6-(trifluoromethyl)pyridin-2-ol | 0.78 | Contains iodine but differs in position of hydroxyl group. |

| 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine | 0.80 | Bromine replaces iodine, affecting reactivity. |

| 5-Amino-2-(trifluoromethyl)pyridine | 0.76 | Contains an amino group instead of hydroxyl. |

These comparisons highlight how variations in functional groups can affect biological activity and guide future modifications to enhance efficacy.

Q & A

Q. What are the key synthetic strategies for introducing hydroxyl, iodine, and trifluoromethyl groups into pyridine derivatives like 3-Hydroxy-6-iodo-2-(trifluoromethyl)pyridine?

The synthesis typically involves sequential functionalization of the pyridine ring. For trifluoromethylation, electrophilic or nucleophilic substitution using reagents like CF₃Cu or CF₃SiMe₃ under transition-metal catalysis (e.g., Pd or Cu) is common . Iodination at the 6-position can be achieved via directed ortho-metalation (DoM) using strong bases (e.g., LDA or TMPLi) followed by quenching with iodine, leveraging the directing effect of the trifluoromethyl group . Hydroxylation at the 3-position may involve hydrolysis of a protected intermediate (e.g., silyl ethers) or direct oxidation of a methyl group, though regioselectivity must be carefully controlled using steric/electronic guidance .

Q. How can the structural integrity of this compound be confirmed experimentally?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ~ -60 to -70 ppm) and ¹H NMR for hydroxyl proton identification (broad signal at δ ~5–6 ppm) .

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of substituent positions, as demonstrated for similar trifluoromethylpyridines (e.g., bond angles and distances for C–I and C–CF₃) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula, with expected isotopic patterns for iodine (e.g., M⁺, M+2) .

Q. What solvent systems and reaction conditions optimize the stability of this compound during synthesis?

- Solvents : Polar aprotic solvents like DMSO or DMF enhance solubility of iodinated intermediates but may promote decomposition at elevated temperatures. Dichloromethane or THF is preferable for metalation steps .

- Temperature : Keep reactions below 0°C during iodination to minimize side reactions (e.g., dehalogenation). For hydroxylation, mild acidic/basic conditions (pH 6–8) prevent ring degradation .

- Light sensitivity : Protect iodine-containing intermediates from UV light to avoid radical-mediated decomposition .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethyl group influence the regioselectivity of iodination in this compound?

The strong electron-withdrawing nature of the trifluoromethyl group directs iodination to the para position (6-position) via two mechanisms:

Meta-directing effect : The -CF₃ group deactivates the pyridine ring, favoring electrophilic substitution at the less deactivated 6-position.

Metalation guidance : In DoM strategies, the trifluoromethyl group acts as a directing group, enabling selective deprotonation at the 6-position for subsequent iodination . Computational studies (DFT) on analogous systems show a 10–15 kcal/mol preference for iodination at the 6-position versus other sites .

Q. What are the challenges in achieving enantioselective functionalization of this compound for chiral ligand design?

- Steric hindrance : The bulky trifluoromethyl and iodine groups limit access to catalytic asymmetric sites. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Pd with BINAP ligands) may improve enantiocontrol .

- Hydroxyl group reactivity : The 3-hydroxy group can participate in unwanted side reactions (e.g., oxidation or self-condensation). Protecting groups like TBS or acetyl are recommended prior to asymmetric steps .

Q. How can the compound’s stability under biological conditions be evaluated for potential pharmaceutical applications?

- pH stability : Perform kinetic studies in buffers (pH 1–10) to assess hydrolysis of the C–I bond or hydroxyl group deprotonation. LC-MS monitors degradation products (e.g., deiodinated analogs) .

- Metabolic profiling : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify metabolites. The iodine atom may undergo glutathione-mediated displacement, requiring structural modification for improved stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.